Bis(2,5-dioxopyrrolidin-1-yl) oxalate

CAS No.: 57296-03-4

Cat. No.: VC1785728

Molecular Formula: C10H8N2O8

Molecular Weight: 284.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57296-03-4 |

|---|---|

| Molecular Formula | C10H8N2O8 |

| Molecular Weight | 284.18 g/mol |

| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) oxalate |

| Standard InChI | InChI=1S/C10H8N2O8/c13-5-1-2-6(14)11(5)19-9(17)10(18)20-12-7(15)3-4-8(12)16/h1-4H2 |

| Standard InChI Key | OMAHFYGHUQSIEF-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O |

Introduction

Structural Properties and Identification

Chemical Structure and Characteristics

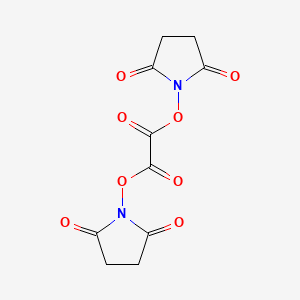

Bis(2,5-dioxopyrrolidin-1-yl) oxalate is characterized by its distinctive structure containing two N-hydroxysuccinimide (NHS) ester groups linked by an oxalate moiety. This structural arrangement gives the compound its high reactivity toward primary amines, making it valuable in various biochemical applications . The compound features cyclic imide functionalities that contribute significantly to its reactivity profile and biological applications.

The structural identification parameters for Bis(2,5-dioxopyrrolidin-1-yl) oxalate are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 57296-03-4 |

| Molecular Formula | C₁₀H₈N₂O₈ |

| Molecular Weight | 284.18 g/mol |

| SMILES | C1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O |

| InChI | InChI=1S/C10H8N2O8/c13-5-1-2-6(14)11(5)19-9(17)10(18)20-12-7(15)3-4-8(12)16/h1-4H2 |

| InChIKey | OMAHFYGHUQSIEF-UHFFFAOYSA-N |

The compound consists of two 2,5-dioxopyrrolidin groups connected by an oxalate bridge, creating a symmetrical molecule with high specificity for biochemical reactions .

Physical Properties

The physical properties of Bis(2,5-dioxopyrrolidin-1-yl) oxalate are crucial for understanding its behavior in various experimental conditions and for establishing proper handling protocols. The compound demonstrates distinctive physical characteristics that influence its application in research settings.

| Property | Value |

|---|---|

| Physical State | White solid |

| Melting Point | 239°C |

| Recommended Storage Temperature | -20°C |

| Solubility | Soluble in organic solvents (acetonitrile, dichloromethane) |

These physical properties highlight the compound's stability under appropriate storage conditions and its compatibility with common laboratory solvents used in biochemical research .

Synthesis Methods

Laboratory Synthesis Procedures

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) oxalate involves specific reagents and reaction conditions to achieve high purity and yield. According to detailed laboratory procedures, the compound can be synthesized through the reaction of hydroxyphthalimide with oxalyl chloride in the presence of triethylamine.

A standard synthesis procedure involves:

-

Dissolving hydroxyphthalimide (1.00 g, 8.69 mmol) in 20 mL acetonitrile

-

Adding triethylamine (1.21 mL, 8.69 mmol, 2 equiv) as a base

-

Introducing oxalyl chloride (0.373 mL, 4.34 mmol, 0.5 equiv) dropwise at 0°C

-

Stirring the reaction mixture for 3 hours under argon at room temperature (25°C)

-

Diluting the cloudy solution with water to form a precipitate

-

Recovering the precipitate by filtration and washing with water and THF

This procedure typically yields a white solid with approximately 91% yield (1.13 g, 3.98 mmol), demonstrating the efficiency of this synthetic route .

Purification Techniques

The purification of Bis(2,5-dioxopyrrolidin-1-yl) oxalate is essential for ensuring its efficacy in biochemical applications. After the initial synthesis, the crude product undergoes multiple purification steps:

-

Precipitation from the reaction mixture by dilution with water

-

Sequential washing with water (2 × 10 mL) to remove water-soluble impurities

-

Further washing with THF (2 × 10 mL) to eliminate organic contaminants

-

Vacuum drying to remove residual solvents and achieve high purity

These purification steps are critical for obtaining the compound with the purity required for sensitive biochemical applications, particularly when used as a crosslinking agent in protein studies.

Chemical Reactivity

Reaction Mechanisms

Bis(2,5-dioxopyrrolidin-1-yl) oxalate primarily functions through its NHS ester groups, which undergo nucleophilic substitution reactions with primary amines. The reaction mechanism involves the formation of stable amide bonds between the compound and amine-containing molecules, such as proteins or peptides.

The mechanism proceeds as follows:

-

The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester group

-

This attack leads to the displacement of the N-hydroxysuccinimide leaving group

-

The resulting amide bond formation creates a stable covalent linkage between the original amine-containing molecule and the oxalate backbone

This reaction mechanism is particularly effective in aqueous buffer systems at pH 7-9, which maintains the reactivity of the NHS ester groups while providing a suitable environment for biological molecules.

Specificity and Targeting

The compound exhibits high specificity for primary amines, particularly targeting lysine residues in proteins. This selectivity makes it an excellent tool for protein crosslinking studies and the formation of stable protein conjugates. The short spacer arm of the oxalate bridge enables precise crosslinking of closely interacting protein residues, providing valuable insights into protein-protein interactions with minimal spatial separation .

Applications in Research

Biochemical Applications

Bis(2,5-dioxopyrrolidin-1-yl) oxalate has found extensive applications in biochemical research due to its ability to form stable crosslinks between biomolecules. Its primary applications include:

-

Protein-protein interaction studies: The compound facilitates the formation of stable covalent bonds between interacting proteins, enabling researchers to capture and analyze transient protein complexes

-

Preparation of bioconjugates: It serves as an effective linking agent for creating conjugates used in imaging and diagnostic applications

-

Stabilization of protein complexes: The crosslinking capability helps stabilize protein structures for various analytical techniques

Bioconjugation Processes

The compound's reactivity with primary amines makes it particularly valuable in bioconjugation processes. Researchers utilize Bis(2,5-dioxopyrrolidin-1-yl) oxalate to modify biomolecules systematically by:

-

Creating protein-antibody conjugates for immunoassays

-

Developing targeted drug delivery systems by linking therapeutic agents to targeting molecules

-

Preparing labeled proteins for analytical and structural studies

-

Engineering stable enzyme conjugates for industrial biocatalysis applications

These bioconjugation applications rely on the compound's ability to form stable amide bonds under mild conditions, preserving the biological activity of the modified molecules.

Analytical Characterization

Mass Spectrometry Data

Mass spectrometry provides essential information for the identification and characterization of Bis(2,5-dioxopyrrolidin-1-yl) oxalate. The compound demonstrates distinctive mass spectral features that facilitate its identification in analytical studies.

The predicted Collision Cross Section (CCS) data for various adducts provides valuable information for analytical characterization:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 285.03536 | 159.5 |

| [M+Na]⁺ | 307.01730 | 165.1 |

| [M+NH₄]⁺ | 302.06190 | 161.6 |

| [M+K]⁺ | 322.99124 | 168.7 |

| [M-H]⁻ | 283.02080 | 155.6 |

| [M+Na-2H]⁻ | 305.00275 | 158.3 |

| [M]⁺ | 284.02753 | 158.1 |

| [M]⁻ | 284.02863 | 158.1 |

These mass spectrometry parameters are crucial for confirming the identity and purity of synthesized Bis(2,5-dioxopyrrolidin-1-yl) oxalate in research settings .

Comparative Analysis

Comparison with Similar Crosslinking Agents

Bis(2,5-dioxopyrrolidin-1-yl) oxalate belongs to a broader family of crosslinking agents used in biochemical research. Understanding its comparative advantages and limitations is essential for selecting the appropriate reagent for specific applications.

| Crosslinking Agent | Key Features | Advantages | Limitations |

|---|---|---|---|

| Bis(2,5-dioxopyrrolidin-1-yl) oxalate | Short spacer arm; NHS ester reactivity | Precise crosslinking of closely interacting residues; High specificity for primary amines | Limited spacer length |

| Bis(2,5-dioxopyrrolidin-1-yl)adipate | Longer spacer arm; NHS ester reactivity | Greater flexibility in crosslinking; Accommodates wider spatial arrangements | Less specific for closely interacting residues |

| Bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13-tetraoxahexadecane-1,16-dioate | PEG-based spacer; Enhanced water solubility | Improved solubility in aqueous systems; Reduced protein aggregation | More complex synthesis; Higher cost |

This comparative analysis highlights the unique position of Bis(2,5-dioxopyrrolidin-1-yl) oxalate in the spectrum of crosslinking agents, particularly for applications requiring precise spatial control of crosslinking reactions .

Recent Research Developments

Emerging Applications

Recent research has expanded the applications of Bis(2,5-dioxopyrrolidin-1-yl) oxalate beyond traditional protein crosslinking. Emerging applications include:

-

Development of advanced drug delivery systems leveraging the compound's crosslinking capabilities to create stable drug-carrier conjugates

-

Application in protein footprinting studies to map protein interfaces and conformational changes

-

Use in the preparation of immunoconjugates for targeted therapeutic approaches

-

Integration into biosensor development for enhanced stability and sensitivity

These emerging applications demonstrate the continued relevance and versatility of Bis(2,5-dioxopyrrolidin-1-yl) oxalate in contemporary biochemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume